molecular formula C11H11ClO3 B2567602 2-[3-(2-Chloropropanoyl)phenyl]acetic acid CAS No. 99657-35-9

2-[3-(2-Chloropropanoyl)phenyl]acetic acid

Cat. No.: B2567602
CAS No.: 99657-35-9
M. Wt: 226.66
InChI Key: HEWNWBFLCUFGRS-UHFFFAOYSA-N
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Description

2-[3-(2-Chloropropanoyl)phenyl]acetic acid is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a chloropropanoyl group attached to a phenylacetic acid moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid typically involves the reaction of 3-(2-chloropropanoyl)benzene with acetic acid under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using continuous flow processes. This method allows for the efficient and scalable production of the compound, minimizing the formation of by-products and ensuring consistent quality. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Chloropropanoyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloropropanoyl group to a hydroxyl group or other functional groups.

    Substitution: The chlorine atom in the chloropropanoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

2-[3-(2-Chloropropanoyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biochemical pathways and enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(2-Chloropropanoyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The chloropropanoyl group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors, modulating their activity. The phenylacetic acid moiety can also participate in various biochemical reactions, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(2-Bromopropanoyl)phenyl]acetic acid
  • 2-[3-(2-Iodopropanoyl)phenyl]acetic acid
  • 2-[3-(2-Fluoropropanoyl)phenyl]acetic acid

Uniqueness

2-[3-(2-Chloropropanoyl)phenyl]acetic acid is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its bromine, iodine, or fluorine analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

2-[3-(2-chloropropanoyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(12)11(15)9-4-2-3-8(5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWNWBFLCUFGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC(=C1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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